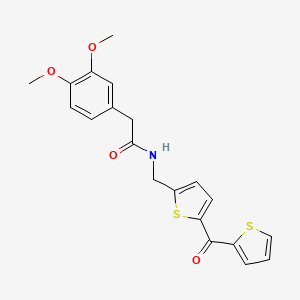

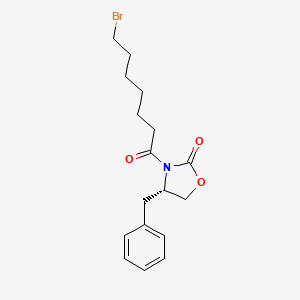

2-(3,4-dimethoxyphenyl)-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is related to a class of organic molecules that often exhibit significant biological activity or unique chemical properties. These molecules are typically characterized by the presence of dimethoxyphenyl and thiophene groups, which can influence their behavior in chemical reactions and their interactions with biological systems.

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions that introduce specific functional groups to achieve the desired molecular architecture. For example, the synthesis of related acetamide derivatives often entails condensation reactions, nucleophilic substitutions, and various forms of activation to assemble the core structure and append the necessary substituents (Sailaja Rani Talupur et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, reveals the arrangement of atoms within these compounds. Such studies often focus on the conformation, bond lengths, and angles, providing insights into the compound's three-dimensional structure and its potential reactivity or interaction with other molecules (Şukriye Çakmak et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving compounds with thiophene and acetamide groups can vary widely, including electrophilic substitutions, nucleophilic additions, and redox reactions. These reactions are influenced by the electronic nature of the thiophene ring and the functional groups attached to it, determining the compound's reactivity and potential applications (Mnaza Noreen et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

- The compound has been used in the synthesis of erythrinanes, a class of natural products, through Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. This method has been applied to the formal synthesis of 3-demethoxyerythratidinone, an Erythrina alkaloid, indicating its potential in alkaloid synthesis (Chikaoka et al., 2003).

Chemical Characterization

- It has been involved in studies focusing on the preparation, reactions, and tautomeric properties of chlorinated and halogenated thiophenes, which are important in understanding the chemical behavior of thiophene derivatives (Skramstad et al., 2000).

Biological and Pharmaceutical Research

- The compound has been part of antimicrobial evaluation and docking studies, indicating its relevance in the development of new pharmaceutical agents. This includes the synthesis of compounds with potential antimicrobial properties (Talupur et al., 2021).

Material Science

- It has been used in the development of new materials, such as in the creation of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of hybrid networks, demonstrating its application in advanced material synthesis (Batibay et al., 2020).

Analytical Chemistry

- The compound has been studied in the context of molecular probes for trace measurement of carbonyl compounds in environmental samples, highlighting its role in analytical chemistry and environmental monitoring (Houdier et al., 2000).

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S2/c1-24-15-7-5-13(10-16(15)25-2)11-19(22)21-12-14-6-8-18(27-14)20(23)17-4-3-9-26-17/h3-10H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHALQVZRKJPWAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)

![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)

![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)

![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)

![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)